Desbutyl lumefantrina

Descripción general

Descripción

Desbutil Lumefantrina es un metabolito de Lumefantrina, un agente antimalárico utilizado en combinación con artemeter para el tratamiento de la malaria aguda no complicada causada por Plasmodium falciparum . Desbutil Lumefantrina conserva la actividad antimalárica de su compuesto original y juega un papel importante en la farmacocinética y eficacia de las terapias basadas en Lumefantrina .

Aplicaciones Científicas De Investigación

Desbutil Lumefantrina tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

El mecanismo exacto por el cual Desbutil Lumefantrina ejerce su efecto antimalárico no se comprende completamente. Se cree que inhibe la formación de β-hematina formando un complejo con la hemína, interrumpiendo así la capacidad del parásito para desintoxicar el hemo . Esta inhibición conduce a la acumulación de hemo tóxico dentro del parásito, lo que finalmente causa su muerte .

Análisis Bioquímico

Biochemical Properties

Desbutyl lumefantrine interacts with various enzymes and proteins in the body. It is metabolized by the cytochrome P450 enzyme CYP3A4 .

Cellular Effects

Desbutyl lumefantrine has been shown to have potent in vitro antimalarial activity. It has a significant effect on Plasmodium falciparum, the parasite responsible for malaria The compound influences cell function by inhibiting the growth of the parasite

Molecular Mechanism

It is suggested that desbutyl lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, desbutyl lumefantrine has shown effective activity against field isolates and laboratory strains of P. falciparum

Dosage Effects in Animal Models

In animal models, the effects of desbutyl lumefantrine vary with different dosages. The pharmacokinetic parameters of desbutyl lumefantrine were successfully determined in rats for the first time, and it was found that the absolute oral bioavailability of lumefantrine across the tested doses ranged between 4.97% and 11.98% .

Metabolic Pathways

Desbutyl lumefantrine is involved in the metabolic pathways of the body. It is a metabolite of lumefantrine and is metabolized by the cytochrome P450 enzyme CYP3A4

Transport and Distribution

It is known that desbutyl lumefantrine is characterized with a two-compartment model, and its apparent volume of distribution is influenced by factors such as Body Mass Index (BMI) and age .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Desbutil Lumefantrina implica la eliminación de un grupo butilo de la Lumefantrina. Este proceso normalmente requiere condiciones de reacción específicas y reactivos para lograr la transformación deseada. Un método común implica el uso de cromatografía líquida-ionización por electrospray-espectrometría de masas en tándem (LC-ESI-MS/MS) para la cuantificación y validación del compuesto .

Métodos de Producción Industrial

La producción industrial de Desbutil Lumefantrina sigue principios similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Las técnicas como la extracción en fase sólida y la cromatografía líquida de alta resolución (HPLC) se utilizan a menudo para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

Desbutil Lumefantrina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.

Reducción: La adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo utilizando reactivos y catalizadores específicos.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Catalizadores: Paladio sobre carbono, óxido de platino.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Compuestos Similares

Lumefantrina: El compuesto original, utilizado en combinación con artemeter para la terapia antimalárica.

Halofantrina: Otro agente antimalárico que inhibe la polimerización del hemo.

Quinina: Un antimalárico conocido que también se dirige a las vías de desintoxicación del hemo.

Unicidad

Desbutil Lumefantrina es único debido a su papel como metabolito de Lumefantrina, contribuyendo a la farmacocinética general y la eficacia de los tratamientos basados en Lumefantrina. Sus interacciones específicas con la hemína y su perfil metabólico lo distinguen de otros compuestos similares .

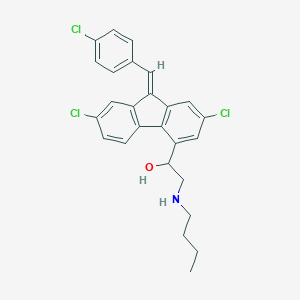

Propiedades

Número CAS |

355841-11-1 |

|---|---|

Fórmula molecular |

C26H24Cl3NO |

Peso molecular |

472.8 g/mol |

Nombre IUPAC |

2-(butylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |

InChI |

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11+ |

Clave InChI |

YLBUTQNEBVPTES-SRZZPIQSSA-N |

SMILES |

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

SMILES isomérico |

CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

SMILES canónico |

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Apariencia |

Yellow Solid |

melting_point |

158-160°C |

| 252990-19-5 | |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(Z)-Desbutyl-benflumetol; (9Z)-α-[(Butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

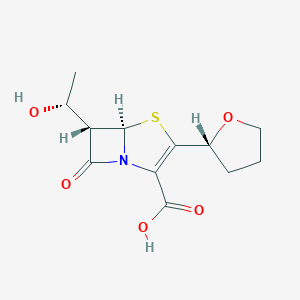

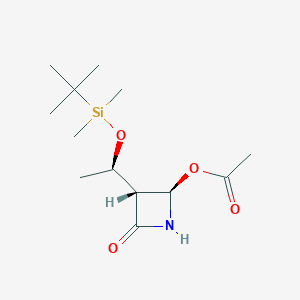

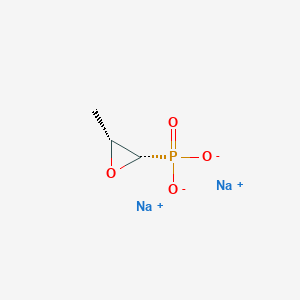

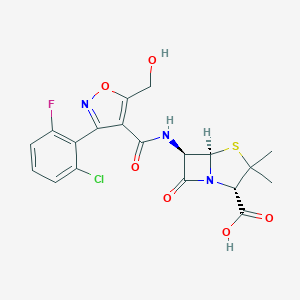

Feasible Synthetic Routes

Q1: How does desbutyl-lumefantrine exert its antimalarial activity?

A1: While the exact mechanism of action of DBL is not fully elucidated, it is believed to act similarly to lumefantrine by interfering with the detoxification process of heme within the malaria parasite, Plasmodium falciparum. This interference leads to the accumulation of toxic heme byproducts, ultimately killing the parasite. [, ]

Q2: Is desbutyl-lumefantrine more potent than lumefantrine?

A2: Yes, several studies have demonstrated that DBL exhibits significantly higher in vitro antimalarial activity against P. falciparum compared to lumefantrine. [, , ] This enhanced potency is highlighted by its lower 50% effective concentration (EC50) values in various parasite strains. []

Q3: Is there any evidence suggesting a potential role for desbutyl-lumefantrine in the therapeutic outcome of artemether-lumefantrine treatment?

A3: A study analyzing plasma samples from patients treated with artemether-lumefantrine found lower mean plasma DBL concentrations in those who failed treatment compared to those with an adequate clinical and parasitological response. [] This finding suggests that DBL may contribute to the overall treatment efficacy of artemether-lumefantrine.

Q4: How is desbutyl-lumefantrine metabolized in the body?

A4: DBL is a metabolite of lumefantrine, primarily formed through the cytochrome P450 (CYP) enzyme, CYP3A4, in the liver. [, ]

Q5: Does pregnancy affect the pharmacokinetics of lumefantrine and desbutyl-lumefantrine?

A5: Studies have reported conflicting results regarding the effect of pregnancy on lumefantrine pharmacokinetics. Some studies suggest reduced lumefantrine exposure in pregnant women, while others indicate no significant differences compared to non-pregnant individuals. [, ] Further research is needed to fully understand these discrepancies and optimize dosing strategies in pregnant women.

Q6: What is the relationship between desbutyl-lumefantrine and lumefantrine concentrations in patients treated with artemether-lumefantrine?

A6: A study in Papua New Guinean children found a median DBL/lumefantrine ratio of 1.13%, which is within the range observed in adults. [] This ratio was higher at later time points due to the longer terminal elimination half-life of DBL compared to lumefantrine.

Q7: How does co-administration of artemether-lumefantrine with efavirenz impact lumefantrine pharmacokinetics?

A7: Studies show that co-administration of artemether-lumefantrine with efavirenz, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment, can significantly alter lumefantrine pharmacokinetics. Specifically, efavirenz has been found to reduce lumefantrine exposure, potentially compromising its antimalarial efficacy. [, ]

Q8: Does the CYP2B6 c.516G>T polymorphism influence the pharmacokinetic interaction between efavirenz and lumefantrine?

A8: Yes, research indicates that individuals carrying the CYP2B6 c.516T allele may experience a more pronounced interaction between efavirenz and lumefantrine. [] This genetic variability highlights the importance of considering pharmacogenetic factors when evaluating drug-drug interactions and optimizing treatment strategies.

Q9: Are there significant drug interactions between dolutegravir and artemether-lumefantrine or artesunate-amodiaquine?

A9: A study evaluating the drug interactions between dolutegravir and the antimalarial combinations, artemether-lumefantrine or artesunate-amodiaquine, found that dolutegravir did not significantly alter the pharmacokinetic parameters of either antimalarial drug combination. [] These findings suggest that standard doses of both antimalarial treatments can be safely co-administered with dolutegravir.

Q10: What analytical techniques are commonly employed to quantify lumefantrine and desbutyl-lumefantrine in biological samples?

A10: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the simultaneous quantification of lumefantrine and DBL in biological matrices, such as plasma. This highly sensitive and specific technique enables accurate measurement of these compounds for pharmacokinetic studies and therapeutic drug monitoring. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)